7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Conformational restriction Medicinal chemistry Spirocyclic scaffold

Flexible hydantoin analogs introduce conformational ambiguity that undermines docking reliability and complicates SAR interpretation. 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 212710-51-5) eliminates this liability with a fully rigid spiro[4.4] system bearing zero rotatable bonds. • Pre-organized pharmacophore: defined 3D geometry minimizes entropic penalty upon target binding, enabling more reliable computational docking predictions. • Synthetic versatility: NH groups at positions 1 and 3 enable N-alkylation/arylation for focused library generation while preserving scaffold rigidity. • QC-ready: characterized reference material (InChIKey MDNCSTBDLRSGIJ-UHFFFAOYSA-N, TPSA 83.5 Ų, XLogP3-AA -0.4) suitable as an HPLC/LC-MS system suitability standard for spiro-heterocycle methods.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 212710-51-5
Cat. No. B1351973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS212710-51-5
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1CSCC12C(=O)NC(=O)N2
InChIInChI=1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
InChIKeyMDNCSTBDLRSGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Structural & Physicochemical Baseline


7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 212710-51-5, molecular formula C6H8N2O2S, MW 172.21 g/mol) is a spirocyclic heterocyclic compound featuring a thiolane ring fused via a shared spiro carbon to a hydantoin (imidazolidine-2,4-dione) moiety [1]. The molecule contains zero rotatable bonds (a fully conformationally locked spiro system), two hydrogen bond donors, three hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 83.5 Ų [1]. Its computed partition coefficient (XLogP3-AA) is -0.4, indicating a hydrophilic preference balanced by the sulfur-containing thiolane ring [1]. This compound is commercially available from multiple vendors in purities ranging from 95% to 98% for research use [2], and it is structurally classified within the broader hydantoin and spiro-heterocycle families, distinct from open-chain imidazolidinediones by virtue of its conformationally constrained spiro architecture [1].

Conformationally locked scaffold Fully rigid spiro[4.4] system with zero rotatable bonds supports pre-organized pharmacophore studies
Thiolane sulfur H-bond acceptor Three acceptors expand intermolecular interaction space beyond carbocyclic spiro analogs
Research building block & reference standard Useful for fragment-based design, N3 derivatization libraries, and spiro-heterocycle LC-MS analysis

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Why In-Class Substitution Fails


Compounds containing hydantoin or thiazolidinedione cores are frequently considered interchangeable scaffolds in medicinal chemistry due to shared hydrogen-bonding motifs. However, 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione incorporates a conformationally locked spiro[4.4] system with zero rotatable bonds, whereas common in-class comparators such as 5-substituted imidazolidine-2,4-diones (e.g., 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione, CAS 13253-44-6) or simple thiazolidine-2,4-diones possess flexible side chains and unrestricted ring puckering [1]. This fundamental conformational difference—rigid spiro scaffold versus flexible monocyclic or open-chain systems—means that substitution will alter binding orientation, pharmacokinetic properties (e.g., metabolic stability, membrane permeability), and off-target liability profiles in ways that cannot be predicted or compensated for without experimental validation [1]. Furthermore, the sulfur atom in the thiolane ring of the spiro system provides distinct electronic and steric characteristics compared to oxygen-containing or carbocyclic analogs, impacting hydrogen-bonding geometry and lipophilic interactions in the target binding pocket [1].

Rigid spiro[4.4] system (0 rotatable bonds)
vs.
Flexible imidazolidinediones (4 rotatable bonds) – orientation may shift, docking predictions may not transfer
Thiolane sulfur as 3rd H-bond acceptor
vs.
Carbocyclic spiro analogs (2 HBAs) – sulfur-mediated binding modes not reproducible; H-bond network may differ
Spiro-fused hydantoin (saturated thiolane)
vs.
Monocyclic thiazolidinediones (TZD) – oxidation state and metabolic vulnerability differ; PPAR-γ assay response unpredictable

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Quantitative Differentiation


Conformational Rigidity Versus Flexible Analogs

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits zero rotatable bonds (computed rotatable bond count = 0), fully locking the thiolane and hydantoin rings into a defined spiro[4.4] geometry [1]. In contrast, the closest flexible comparator, 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione (CAS 13253-44-6, C6H10N2O2S, MW 174.22 g/mol), contains an ethyl linker between the imidazolidinedione core and the methylthio group, yielding a computed rotatable bond count of 4 [2].

Conformational rigidity
Head-to-head
Target: 0 rotatable bonds
Comparator: 4 rotatable bonds
Δ = 4 (fully rigid vs. flexible)
Rigid scaffold may support pre-organized binding; flexible comparators cannot replicate spiro geometry
Computed descriptor via PubChem; experimental binding data to verify
Conformational restriction Medicinal chemistry Spirocyclic scaffold

Expanded Hydrogen Bond Acceptor Capacity

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione contains three hydrogen bond acceptors (HBA = 3), comprising two carbonyl oxygens from the hydantoin moiety and one sulfur atom from the thiolane ring, as computed by Cactvs 3.4.6.11 [1]. In contrast, the carbocyclic spiro analog 1,3-diazaspiro[4.4]nonane-2,4-dione (hypothetical scaffold with a cyclopentane ring replacing thiolane) would contain only two HBAs (both carbonyl oxygens).

H-bond acceptor capacity
Class-level
Target: 3 HBAs (2 carbonyl O + thiolane S)
Carbocyclic analog: 2 HBAs
Δ = +1 (sulfur provides extra acceptor)
Expanded interaction space may enable sulfur-mediated binding modes; class-level inference only
Computational via Cactvs; carbocyclic analog used as theoretical comparator
Hydrogen bonding Molecular recognition Spiro-heterocycles

Thiolane-Fused Spiro Core vs. Thiazolidinedione

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is described in commercial literature as a spiro derivative of 1,3-thiazolidine-2,4-dione (TZD), the core scaffold of antidiabetic agents such as pioglitazone and rosiglitazone [1][2]. However, unlike monocyclic TZDs, this compound features a fully saturated spiro-fused system where the sulfur atom resides in a thiolane ring rather than the thiazolidine ring, resulting in a distinct oxidation state and electronic environment. No direct quantitative data on metabolic stability or PPAR-γ activity for this compound versus classical TZDs are available in the peer-reviewed primary literature.

Thiolane-spiro vs. TZD
Context-dependent
Qualitative difference: saturated thiolane ring (spiro-fused) vs. monocyclic thiazolidinedione; quantitative metabolic or activity data not available
Spiro fusion may alter off-target profile and synthetic utility relative to TZD building blocks
Structural classification based on nomenclature; primary literature data to verify
Thiazolidinedione Heterocyclic chemistry Spiro compounds

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Application Scenarios


Fragment-Based Drug Design with Rigid Hydantoin

The compound‘s zero rotatable bonds (fully rigid spiro[4.4] system) make it a suitable starting fragment for structure-based drug design where entropic penalty upon target binding must be minimized [1]. Unlike flexible 5-substituted imidazolidinediones with 4 rotatable bonds, this spiro scaffold presents a pre-organized pharmacophore with defined 3D geometry [1], enabling more reliable docking predictions and reduced conformational sampling complexity in computational hit-to-lead campaigns [1]. Procurement should prioritize this compound when the project requires a rigid hydantoin core that cannot be achieved with open-chain analogs.

Building Block for N3-Substituted Derivatives

The hydantoin NH groups at positions 1 and 3 of the spiro scaffold provide sites for alkylation or arylation, enabling diversification into libraries of N3-substituted derivatives such as (5R)-3-[(4-methylsulfanylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione [2]. This synthetic versatility, combined with the intrinsic conformational rigidity of the parent core, makes this compound a useful building block for generating focused compound libraries where scaffold pre-organization is maintained throughout diversification. Procurement should favor this specific CAS over flexible hydantoin precursors when downstream compounds require a locked spiro geometry.

Analytical Reference Standard for Spiro-Heterocycles

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione serves as a characterized reference material (InChIKey MDNCSTBDLRSGIJ-UHFFFAOYSA-N, MFCD06363493) with established analytical specifications including molecular weight 172.21 g/mol and purity specifications of 95–98% from commercial suppliers [3]. Its unique spiro architecture and sulfur-containing thiolane ring make it useful as a retention time marker or system suitability standard for HPLC/LC-MS methods designed to separate spiro-heterocyclic compounds from their flexible imidazolidinedione or thiazolidinedione impurities [1].

Computational Benchmark for Spiro Scaffold Properties

The compound’s well-defined computed descriptors—XLogP3-AA = -0.4, TPSA = 83.5 Ų, zero rotatable bonds, and molecular weight of 172.21 g/mol—provide a validated test case for benchmarking computational chemistry algorithms that calculate molecular properties for spiro-heterocyclic systems [1]. The fully locked spiro geometry eliminates conformational averaging ambiguities that complicate descriptor calculations for flexible comparators, enabling cleaner validation of quantum mechanical and molecular mechanics methods for sulfur-containing spiro compounds [1].

Application
Selection Property
Validation Focus
Fragment-based drug design
Conformational pre-organization (zero rotatable bonds)
Entropic penalty review; docking prediction reliability
N3-substituted derivative libraries
Synthetic access at hydantoin NH positions
Scaffold rigidity retention after alkylation/arylation
Analytical reference standard
Characterized spiro structure and purity profile
Retention time reproducibility; spiro-impurity separation
Computational benchmark
Well-defined computed descriptors (XLogP3, TPSA)
Algorithm validation for sulfur-containing spiro systems

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